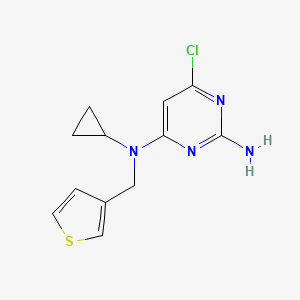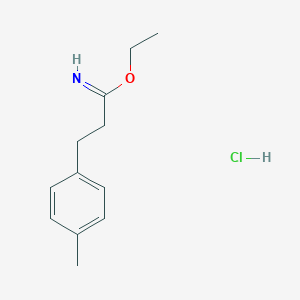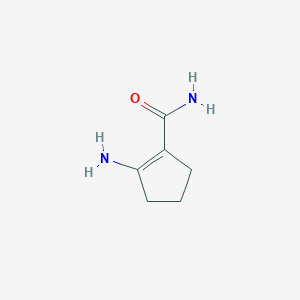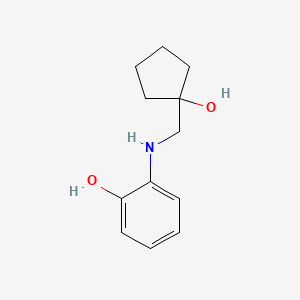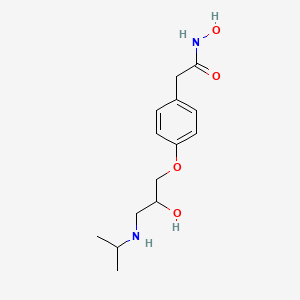
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol This compound is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a phenylacetamide moiety
Preparation Methods
The synthesis of N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and isopropylamine.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and amination.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction.
Final Product Formation: The final product, this compound, is obtained through a series of purification steps, including crystallization and filtration.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the hydroxy or amino groups, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in its binding affinity and specificity, influencing its overall activity.
Comparison with Similar Compounds
N-Hydroxy-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide can be compared with similar compounds such as :
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound shares a similar structure but differs in the presence of an acetic acid moiety.
Esmolol: A β-blocker with a similar isopropylamino group but different overall structure and pharmacological properties.
Atenolol: Another β-blocker with structural similarities but distinct therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-12(17)9-20-13-5-3-11(4-6-13)7-14(18)16-19/h3-6,10,12,15,17,19H,7-9H2,1-2H3,(H,16,18) |
InChI Key |
PJAATZLLLVSIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


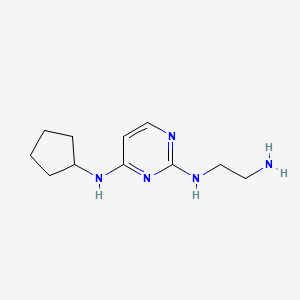

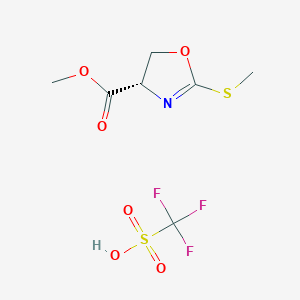
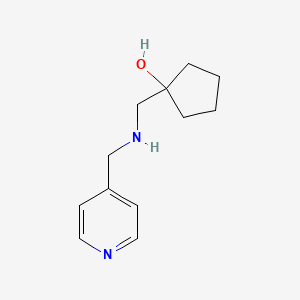
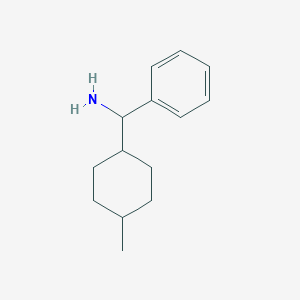
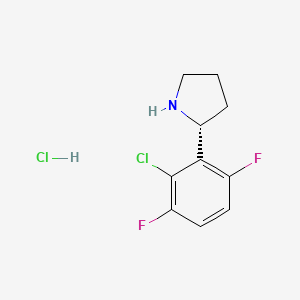

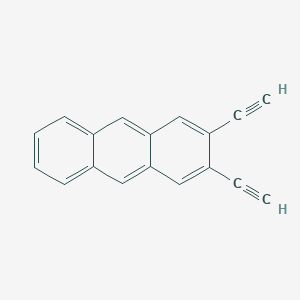
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
